molecular formula C4HCl3N2 B044654 2,4,5-Trichloropyrimidine CAS No. 5750-76-5

2,4,5-Trichloropyrimidine

Cat. No.: B044654
CAS No.: 5750-76-5
M. Wt: 183.42 g/mol
InChI Key: GIKMWFAAEIACRF-UHFFFAOYSA-N
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Description

2,4,5-Trichloropyrimidine is an organic compound with the molecular formula C4HCl3N2. It is a chlorinated derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,5-Trichloropyrimidine involves the chlorination of 5-chlorouracil. The process typically uses thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic and aqueous layers. The organic layer is then distilled to remove the solvent, yielding this compound .

Another method involves reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, which is then further chlorinated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity. The process is designed to minimize environmental impact by reducing waste and avoiding the use of highly toxic reagents.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloropyrimidine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. These reactions typically involve the replacement of chlorine atoms with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can replace chlorine atoms under basic conditions.

    Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Major Products

The major products of these reactions depend on the nucleophile used. For instance, reacting with aniline can produce 2,4-diamino-5-chloropyrimidine, while reaction with thiols can yield thioether derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4,5-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKMWFAAEIACRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206116
Record name 2,4,5-Trichloropyrimidine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-76-5
Record name 2,4,5-Trichloropyrimidine
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Record name 5750-76-5
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Record name 2,4,5-Trichloropyrimidine
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Record name 2,4,5-Trichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4,5-Trichloropyrimidine a valuable building block in organic synthesis?

A1: this compound serves as a versatile intermediate in organic synthesis due to its three chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the preparation of a wide range of substituted pyrimidine derivatives with potentially diverse biological activities. [] For example, researchers have successfully synthesized ribose-modified anilinopyrimidine derivatives with potent inhibitory activity against EGFR L858R/T790M, a mutation associated with drug resistance in non-small cell lung cancer, using this compound as a starting material. []

Q2: Are there any studies on the antifungal activity of this compound?

A2: Yes, research indicates that this compound exhibits antifungal properties. It has been identified as one of the outstanding compounds among a series of ring chlorinated pyrimidines screened for antifungal activity against various fungal strains. [, ] These studies employed disc-plate methods, liquid cultures, and vapor phase testing to evaluate the compound's efficacy. Notably, this compound, along with 4,5,6-trichloropyrimidine and 2-chloromethyl-4,5,6-trichloropyrimidine, demonstrated significant antifungal activity within the tested parameters. [, ]

Q3: Is there research exploring the Structure-Activity Relationship (SAR) of this compound derivatives?

A4: While the provided abstracts don't delve deep into comprehensive SAR studies for this compound derivatives, one study examining ribose-modified anilinopyrimidine derivatives provides valuable insights. [] This research suggests that the distance between the Michael receptor and the pyrimidine scaffold within these derivatives significantly influences their inhibitory potency against EGFR. [] This finding highlights the importance of structural modifications in modulating the biological activity of this compound-based compounds and emphasizes the need for further SAR investigations.

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